molecular formula C10H13NO3 B6329244 (S)-3-(4-Hydroxyphenyl)-3-(methylamino)propanoic acid CAS No. 1443226-01-4

(S)-3-(4-Hydroxyphenyl)-3-(methylamino)propanoic acid

Cat. No.: B6329244
CAS No.: 1443226-01-4
M. Wt: 195.21 g/mol
InChI Key: QMVCRTYWWRBMFA-VIFPVBQESA-N
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Description

(S)-3-(4-Hydroxyphenyl)-3-(methylamino)propanoic acid, also known as N-Methyl-L-tyrosine or Surinamine, is a chiral amino acid derivative with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.21 g/mol (calculated from ). Its IUPAC name reflects the S-configuration at the chiral center, a 4-hydroxyphenyl group at position 3, and a methylamino substituent at position 3 (or 2, depending on numbering). This compound is structurally related to tyrosine but features a methylated amino group, altering its physicochemical and biological properties. Key synonyms include N-Me-Tyr-OH and (2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoic acid .

Its applications span pharmacological research, antimicrobial/anticancer agent development, and biochemical studies .

Properties

IUPAC Name

(3S)-3-(4-hydroxyphenyl)-3-(methylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-11-9(6-10(13)14)7-2-4-8(12)5-3-7/h2-5,9,11-12H,6H2,1H3,(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVCRTYWWRBMFA-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC(=O)O)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CC(=O)O)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-Hydroxyphenyl)-3-(methylamino)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and methylamine.

    Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base through the reaction of 4-hydroxybenzaldehyde with methylamine under acidic conditions.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield the corresponding amine.

    Addition of Propanoic Acid: The final step involves the addition of propanoic acid to the amine, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-Hydroxyphenyl)-3-(methylamino)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The hydroxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-3-(4-Hydroxyphenyl)-3-(methylamino)propanoic acid, commonly referred to as (S)-HMPA, is a compound of significant interest in various scientific fields, particularly in medicinal chemistry and neurobiology. This article explores its applications, focusing on its pharmacological properties, therapeutic potential, and implications in research.

Neurotransmitter Modulation

(S)-HMPA has been studied for its role as a modulator of neurotransmitter systems. It acts as an agonist at certain glutamate receptors, which are vital for synaptic transmission and plasticity in the central nervous system. Research indicates that it may enhance cognitive functions and has potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Cognitive Enhancement

In a double-blind placebo-controlled study, (S)-HMPA was administered to healthy volunteers to assess its effects on memory and learning. Results indicated significant improvements in verbal memory tasks compared to the placebo group. This suggests potential applications in cognitive enhancement therapies for age-related cognitive decline.

Analgesic Properties

Recent studies have highlighted the analgesic effects of (S)-HMPA, particularly in models of neuropathic pain. It appears to inhibit the reuptake of certain neurotransmitters involved in pain pathways, providing a dual mechanism of action that could be beneficial for chronic pain management.

Table 2: Summary of Pharmacological Effects

ApplicationMechanism of ActionReferences
Cognitive EnhancementGlutamate receptor modulation,
Analgesic EffectsInhibition of neurotransmitter reuptake,
Neuroprotective EffectsAntioxidant properties

Treatment of Depression

Emerging evidence suggests that (S)-HMPA may have antidepressant properties. Its ability to modulate glutamate levels could play a crucial role in alleviating symptoms of depression, which is often associated with dysregulation of glutamatergic signaling.

Case Study: Depression Model

In preclinical trials involving animal models of depression, administration of (S)-HMPA resulted in decreased immobility time in the forced swim test, indicating an antidepressant-like effect. Further studies are warranted to explore its efficacy in human subjects.

Mechanism of Action

The mechanism of action of (S)-3-(4-Hydroxyphenyl)-3-(methylamino)propanoic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with enzymes or receptors, while the methylamino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below compares (S)-3-(4-Hydroxyphenyl)-3-(methylamino)propanoic acid with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP (Predicted) Biological Activity References
This compound (N-Methyl-L-tyrosine) C₁₀H₁₃NO₃ 195.21 Methylamino, 4-hydroxyphenyl 0.98 (est.) Anticancer (NSCLC), antimicrobial (ESKAPE pathogens)
N-Acetyl-L-tyrosine C₁₁H₁₃NO₄ 223.23 Acetamido, 4-hydroxyphenyl 0.56 Pharmacological research, protein synthesis modulation
(S)-2-(Dimethylamino)-3-(4-hydroxyphenyl)propanoic acid C₁₁H₁₅NO₃ 209.24 Dimethylamino, 4-hydroxyphenyl 1.24 Structural analog; unconfirmed bioactivity
3-(4-Hydroxyphenyl)lactic acid C₉H₁₀O₄ 182.18 Hydroxyl, 4-hydroxyphenyl 0.12 Biochemical intermediate (e.g., in phenylalanine/tyrosine metabolism)
(2S)-2-Amino-3-(4-hydroxy-3-nitrophenyl)propanoic acid C₉H₁₀N₂O₅ 242.19 Nitro, hydroxyl (on phenyl ring) 0.78 Reactive nitrogen species studies; potential biomarker
Key Observations:

Lipophilicity: The methylamino group in the target compound increases logP compared to tyrosine (logP ~0.98 vs. -1.02 for tyrosine), enhancing membrane permeability.

Steric Effects: N-Acetylation (as in N-Acetyl-L-tyrosine) introduces bulkier substituents, reducing interaction with amino acid transporters .

Electronic Effects : Nitro groups (e.g., C₉H₁₀N₂O₅ in ) alter electron density on the phenyl ring, affecting binding to receptors or enzymes.

Anticancer Activity
  • The target compound’s derivatives show promise against non-small cell lung cancer (NSCLC) by inhibiting proliferation pathways .
  • N-Acetyl-L-tyrosine lacks direct anticancer activity but is used in protein stabilization and drug delivery .
Antimicrobial Activity
  • Derivatives of the target compound exhibit broad-spectrum activity against ESKAPE pathogens (e.g., Staphylococcus aureus, Klebsiella pneumoniae), likely due to interference with bacterial amino acid metabolism .
  • 3-((4-Hydroxyphenyl)amino)propanoic acid analogs () show similar antimicrobial efficacy but are less studied against multidrug-resistant strains.
Biochemical Roles
  • 3-(4-Hydroxyphenyl)lactic acid (logP 0.12) is a metabolic intermediate in tyrosine degradation, with roles in energy production and redox balance .

Stereochemical Considerations

The S-configuration in the target compound is critical for bioactivity. highlights that enantiomers (e.g., (R)-2-amino-3-(4-hydroxyphenyl)propanoic acid) with identical connectivity but opposite chirality exhibit distinct receptor-binding profiles .

Biological Activity

(S)-3-(4-Hydroxyphenyl)-3-(methylamino)propanoic acid, also known as a derivative of phenylalanine, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article compiles findings from various studies to elucidate the biological activity of this compound, focusing on its anticancer and antioxidant properties, as well as its antimicrobial efficacy.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. A notable study evaluated a series of these derivatives against A549 non-small cell lung cancer cells. The results indicated that several compounds reduced cell viability by approximately 50% and inhibited cell migration, which are critical factors in cancer metastasis.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineViability Reduction (%)Migration Inhibition
Compound 12A54950%Yes
Compound 20A54950%Yes
Compound 22A54950%Yes
Compound 29A54950%Yes

The most promising candidate, compound 20, exhibited potent antioxidant properties in the DPPH radical scavenging assay, indicating a dual mechanism of action that could be leveraged for therapeutic development against cancer .

2. Antioxidant Properties

The antioxidant activity of this compound derivatives was assessed using various assays, including the DPPH radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. The results showed that these compounds possess significant antioxidant capabilities, which are crucial in mitigating oxidative stress associated with cancer progression.

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)FRAP Value (µmol Fe(II)/g)
Compound 20High (specific value not disclosed)High (specific value not disclosed)
Ascorbic AcidHighest controlHighest control
Butylated Hydroxytoluene (BHT)Moderate controlModerate control

These findings suggest that the incorporation of the 4-hydroxyphenyl moiety enhances the antioxidant capacity of these derivatives, making them suitable candidates for further development in cancer therapy .

3. Antimicrobial Activity

In addition to their anticancer properties, derivatives of this compound have shown promising antimicrobial activity against multidrug-resistant pathogens. A study highlighted their effectiveness against various ESKAPE group pathogens, which are notorious for their resistance to conventional antibiotics.

Table 3: Antimicrobial Efficacy Against ESKAPE Pathogens

PathogenInhibition Zone (mm)MIC (mg/mL)
Staphylococcus aureus150.5
Escherichia coli180.25
Klebsiella pneumoniae200.1
Enterococcus faecium140.75

These compounds exhibited selective toxicity towards cancerous cells while sparing normal cell lines, indicating their potential as targeted therapeutic agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing (S)-3-(4-Hydroxyphenyl)-3-(methylamino)propanoic acid, and what critical reaction conditions must be optimized?

  • Methodological Answer : The synthesis typically involves chiral pool strategies or enantioselective catalysis to establish the (S)-configuration. Key steps include:

  • Amino Acid Precursor Modification : Starting from tyrosine analogs, introducing methylamino groups via reductive amination under controlled pH (e.g., NaBH₃CN in methanol at 0–5°C) .
  • Protection-Deprotection : Protecting the hydroxyl group with tert-butyldimethylsilyl (TBDMS) chloride to prevent side reactions during methylation .
  • Chiral Resolution : Using chiral HPLC (e.g., Chiralpak IA column) to isolate the (S)-enantiomer from racemic mixtures .
    • Optimization Parameters : Temperature control (<10°C for amination), solvent polarity (DMF for nucleophilic substitution), and catalyst loading (5–10 mol% for Pd-mediated coupling) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of methylamino (δ ~2.5 ppm) and phenolic hydroxyl (δ ~9.8 ppm) groups. 2D-COSY validates coupling between aromatic protons and the chiral center .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 224.0922 for C₁₀H₁₃NO₃) verifies molecular weight and fragmentation patterns .
  • Chiroptical Methods : Circular dichroism (CD) at 220–250 nm distinguishes the (S)-configuration from (R)-enantiomers .

Q. What are the recommended protocols for handling and storing this compound to ensure stability?

  • Methodological Answer :

  • Storage : Store in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of the phenolic group .
  • Handling : Use glove boxes for air-sensitive reactions. Avoid prolonged exposure to light (UV degradation) and moisture (hydrolysis of methylamino groups) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity, and what methods validate its configuration?

  • Methodological Answer :

  • Biological Impact : The (S)-enantiomer shows 10-fold higher binding affinity to serotonin receptors compared to (R)-forms, as shown in radioligand assays .
  • Validation Techniques :
  • X-ray Crystallography : Resolves absolute configuration (e.g., CCDC deposition 2240922) .
  • Enzymatic Assays : Stereospecific hydrolysis by L-amino acid oxidases confirms (S)-selectivity .

Q. What mechanistic insights explain the anticancer and antioxidant properties of derivatives of this compound?

  • Methodological Answer :

  • Antioxidant Activity : Derivatives with electron-donating groups (e.g., –OCH₃) exhibit enhanced ROS scavenging (IC₅₀ = 12 µM in DPPH assays) due to resonance stabilization of phenoxyl radicals .
  • Anticancer Mechanisms :
  • Apoptosis Induction : Activation of caspase-3/7 in HeLa cells (EC₅₀ = 8 µM) via mitochondrial depolarization .
  • Kinase Inhibition : Competitive binding to ATP pockets of EGFR (Kd = 0.4 µM) validated by SPR .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer :

  • Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., pH 7.4 vs. 6.5 alters protonation of the methylamino group) .
  • Structural Verification : Confirm batch purity (>98% by HPLC) and stereochemical integrity (via CD) to exclude enantiomeric contamination .
  • Meta-Analysis : Use platforms like PubChem (AID 1259361) to aggregate dose-response data across cell lines (e.g., MCF-7 vs. HepG2 variability) .

Q. What in silico approaches are utilized to predict the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulates blood-brain barrier penetration (logBB = 0.3) using GROMACS with CHARMM36 force fields .
  • ADMET Prediction : SwissADME estimates moderate bioavailability (F = 45%) and CYP3A4-mediated metabolism (t₁/₂ = 3.2 h) .

Q. What are the key differences in the chemical reactivity of this compound compared to its structural analogs?

  • Methodological Answer :

  • Comparative Reactivity :
  • Esterification : Slower reaction with methanol/H₂SO₄ vs. phloretic acid due to steric hindrance from the methylamino group .
  • Oxidation : Resists permanganate oxidation of the phenol ring (unlike desaminotyrosine) due to electron-donating methylamino substituents .

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